Product packaging for Benzyl L-leucinate(Cat. No.:CAS No. 1738-69-8)

Benzyl L-leucinate

Cat. No.: B154546
CAS No.: 1738-69-8
M. Wt: 221.29 g/mol
InChI Key: MBRRYUQWSOODEO-LBPRGKRZSA-N
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Description

Benzyl L-leucinate is an organic compound with the molecular formula C13H19NO2. It is a derivative of the amino acid leucine, where the amino group is protected by a benzyl group. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B154546 Benzyl L-leucinate CAS No. 1738-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRRYUQWSOODEO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-69-8
Record name L-Leucine benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-leucinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl L-leucinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical Fischer esterification involves the reaction of L-leucine with benzyl alcohol under acidic conditions. This method leverages protonation of the carboxylic acid to enhance electrophilicity, facilitating nucleophilic attack by the alcohol.

Reaction Conditions:

  • Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Solvent: Excess benzyl alcohol (neat conditions)

  • Temperature: Reflux (110–120°C)

  • Duration: 12–24 hours

Mechanistic Insights:
The reaction proceeds via a tetrahedral intermediate, with water removal (e.g., using molecular sieves) shifting the equilibrium toward ester formation. However, prolonged heating risks racemization due to the acidic environment.

Yield and Purity:
Typical yields range from 60–75%, with enantiomeric excess (ee) >90% when conducted under inert atmospheres.

ParameterValue
Yield60–75%
Enantiomeric Excess>90%
Reaction ScaleLab-scale (1–100 g)

Coupling Agent-Mediated Esterification

To circumvent racemization and improve efficiency, coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) are employed. These methods activate the carboxylic acid as an intermediate (e.g., acyloxyphosphonium or imidazolide), enabling milder conditions.

Protocol (DCC/DMAP):

  • Reagents: DCC, 4-dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Duration: 4–6 hours

Advantages:

  • Racemization minimized (<2%) due to neutral pH.

  • Higher yields (85–95%) compared to acid-catalyzed methods.

Industrial Adaptation:
Continuous flow reactors enhance scalability, reducing reagent waste and reaction times.

Industrial-Scale Production

Catalytic Hydrogenation of Protected Intermediates

A patent-pending method (CN113214101A) outlines a two-step synthesis applicable to benzyl-protected amino acids:

Step 1: Low-Temperature Coupling

  • Substrates: Pentafluorophenyl ester of L-leucine, benzhydrol

  • Solvent: Benzotrifluoride/dichloroethane (1:1 v/v)

  • Base: Potassium tert-butoxide (−5°C)

  • Molar Ratio: 1:1.3 (ester:benzhydrol)

Step 2: Deprotection via Hydrogenolysis

  • Catalyst: 5–10% Pd/C

  • Solvent: Methanol or isopropanol

  • Pressure: 1–3 bar H₂

Outcomes:

  • Yield: 89% (over two steps)

  • Purity: >99% (HPLC)

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that aprotic solvents (e.g., THF) improve reaction rates by stabilizing the activated intermediate. Low temperatures (−20°C to 0°C) further suppress side reactions, as demonstrated in the patent method.

Enantiomeric Control

Chiral catalysts, such as Jacobsen’s thiourea derivatives, enhance ee to >99% in kinetic resolutions. However, their cost necessitates trade-offs in industrial applications.

Challenges and Innovations

Racemization During Scale-Up

Industrial processes face racemization at elevated temperatures. Solutions include:

  • Microreactor Technology: Precise temperature control (±1°C) in flow systems.

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable esterification at 25°C with ee >98%.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis, achieving 80% yield in 2 hours without catalysts .

Scientific Research Applications

Benzyl L-leucinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in studies involving protein synthesis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for leucine.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl L-leucinate involves its hydrolysis to release L-leucine and benzyl alcohol. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The benzyl group serves as a protecting group, preventing unwanted reactions during peptide synthesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Benzyl L-leucinate is unique due to its specific stereochemistry and the presence of the benzyl protecting group. This combination allows for selective reactions in peptide synthesis and other organic transformations, making it a valuable compound in both research and industrial applications .

Biological Activity

Benzyl L-leucinate, a derivative of the amino acid leucine, has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula C13H19NO2C_{13}H_{19}NO_2 and a molecular weight of approximately 219.3 g/mol. Its unique structure and properties facilitate various biological interactions, making it a subject of interest in pharmacological and nutritional research.

PropertyValue
Molecular FormulaC13H19NO2C_{13}H_{19}NO_2
Molecular Weight219.3 g/mol
Melting Point102-103 °C
SolubilitySoluble in methanol (50 mg/mL)
Density1.132 g/cm³
Boiling Point458.8 °C

Biological Activities

1. Ergogenic Effects
this compound is recognized for its ergogenic properties, which enhance physical performance. Research indicates that amino acid derivatives, including this compound, can influence the secretion of anabolic hormones, providing fuel during exercise and improving mental performance under stress . These effects contribute to the prevention of exercise-induced muscle damage.

2. Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory effects. It has been implicated in the modulation of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and immune response . This suggests potential applications in treating inflammatory conditions.

3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been studied for its ability to inhibit neuronal apoptosis and promote cell survival under stress conditions . Such effects are particularly relevant in neurodegenerative diseases where oxidative stress and inflammation are prevalent.

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) highlighted the ergogenic benefits of amino acid derivatives, including this compound, demonstrating improved physical performance metrics among athletes who supplemented with these compounds . The study emphasized the importance of these substances in enhancing recovery and reducing muscle soreness post-exercise.

Neuroprotection Research

Another significant study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound led to a marked reduction in cell death and improved mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Hormonal Modulation : Enhances secretion of anabolic hormones such as insulin and growth hormone.
  • Signal Transduction Pathways : Involvement in pathways like MAPK/ERK and JAK/STAT which are crucial for cell growth and survival.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Q & A

Q. What safety protocols are critical for handling this compound hydrochloride?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Store in airtight containers away from oxidizing agents. Follow waste disposal regulations for halogenated compounds, as specified in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl L-leucinate
Reactant of Route 2
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Benzyl L-leucinate

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